molecular formula C15H6Cl2F4N2 B12342047 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole

2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole

Cat. No.: B12342047
M. Wt: 361.1 g/mol
InChI Key: NYQHODKIZTUZQR-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class. Imidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as aldehydes, amines, and other reagents under acidic or basic conditions.

    Introduction of substituents: The chlorination and fluorination steps can be carried out using reagents like thionyl chloride, sulfuryl chloride, or fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms can be replaced by other groups under suitable conditions.

    Oxidation and reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or palladium catalysts.

    Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation or reduction could lead to changes in the oxidation state of the imidazole ring.

Scientific Research Applications

2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may have various applications in scientific research, including:

    Medicinal chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Biological studies: Investigation of its effects on cellular processes and its potential as a tool for studying enzyme functions.

    Industrial applications: Use as an intermediate in the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-phenyl-1H-imidazole
  • 1-(3-Fluorophenyl)-2,4,5-trichloro-1H-imidazole
  • 1-(2,4,6-Trifluorophenyl)-2,4-dichloro-1H-imidazole

Uniqueness

The unique substitution pattern of 2,4-Dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)-1H-imidazole may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H6Cl2F4N2

Molecular Weight

361.1 g/mol

IUPAC Name

2,4-dichloro-1-(3-fluorophenyl)-5-(2,4,6-trifluorophenyl)imidazole

InChI

InChI=1S/C15H6Cl2F4N2/c16-14-13(12-10(20)5-8(19)6-11(12)21)23(15(17)22-14)9-3-1-2-7(18)4-9/h1-6H

InChI Key

NYQHODKIZTUZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=C2Cl)Cl)C3=C(C=C(C=C3F)F)F

Origin of Product

United States

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